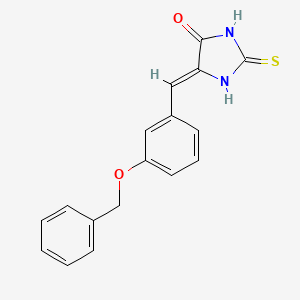
(Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by the presence of a benzyloxybenzylidene group attached to a thioxoimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-thioxoimidazolidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: The compound can be reduced at the benzylidene double bond, resulting in the formation of the corresponding saturated derivative.
Substitution: The thioxo group in the imidazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted thioxoimidazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structure allows it to inhibit certain enzymes involved in cancer cell proliferation, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzylidene-2-thioxoimidazolidin-4-one: Similar structure but lacks the (Z)-configuration.
5-(3-(Benzyloxy)benzylidene)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-(Benzyloxy)benzylidene-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.
Uniqueness
(Z)-5-(3-(Benzyloxy)benzylidene)-2-thioxoimidazolidin-4-one is unique due to its (Z)-configuration, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also distinguishes it from similar compounds with oxo groups, potentially leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14N2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c20-16-15(18-17(22)19-16)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20,22)/b15-10- |
Clé InChI |
ROVFVJUJKZFITG-GDNBJRDFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)N3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
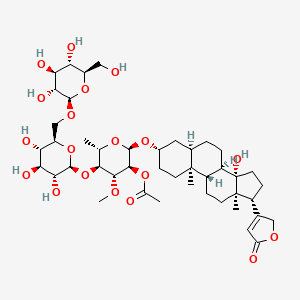
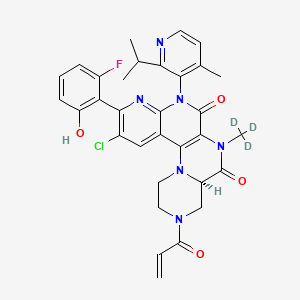
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
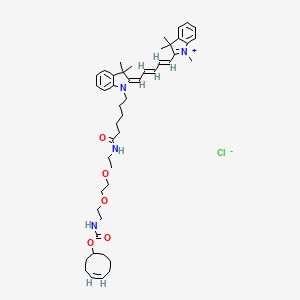
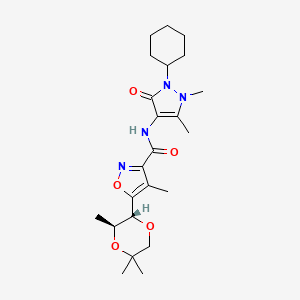




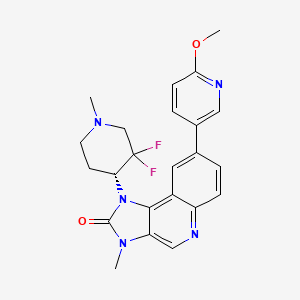
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
